[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride
Overview
Description
“[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride” is a chemical compound that is likely to have a complex structure due to the presence of various functional groups. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is part of many biologically active compounds and is used widely in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, in particular, is a common feature in many bioactive compounds . The synthesis could involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of various functional groups. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is part of many biologically active compounds and is used widely in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be diverse, given the presence of various functional groups in the molecule. For instance, the pyrrolidine ring in the molecule can undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. The presence of a pyrrolidine ring could influence its solubility, stability, and reactivity .Scientific Research Applications
Microwave-Assisted Amidation
Microwave-assisted treatment of related compounds, such as ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, with pyrrolidine has been explored for the production of corresponding carboxamides. This method demonstrates the utility of microwave-assisted synthetic techniques in the development of similar compounds (Milosevic et al., 2015).
Synthesis and Bioactivities of Derivatives
Research into 4-amino tetramic acid derivatives, including the amination of pyrrolidine-2,4-diones, suggests potential in exploring the bioactivities of similar compounds. This research particularly highlights herbicidal, fungicidal, and insecticidal activities (Liu et al., 2014).
Antifungal Activity of Pyrroloimidazoles
Studies on 3-aryl-6,7-dihydro-5h-pyrrolo[1,2-a]imidazoles, which are structurally related, indicate potential antifungal activities. This highlights the possibility of exploring related compounds for their antimicrobial properties (Demchenko et al., 1987).
Efficient Synthesis of Pyrrolopyrimidine Derivatives
Research into the synthesis of ethyl 2-amino/aryloxy-3-aryl-4-oxo-5-phenyl-4,5dihydro-3H-pyrrolo[3,2-d]pyrimidine derivatives indicates efficient synthetic routes for similar compounds, potentially applicable to the synthesis of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride (He et al., 2014).
Synthesis and Transformations of Ethyl Derivatives
The synthesis of ethyl derivatives involving amines and 1H-pyrazol-3-yl compounds highlights the scope for diverse chemical transformations in related compounds (Stanovnik et al., 2005).
Nickel and Copper Complexes with Pyrrole Groups
The study on nickel(II) and copper(II) complexes with Schiff base ligands containing pyrrole terminal binding groups suggests potential applications in coordination chemistry and materials science for similar compounds (Khandar et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-ethoxy-3-pyrrol-1-ylaniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-15-12-6-5-10(13)9-11(12)14-7-3-4-8-14;/h3-9H,2,13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRLPHMJUHNHSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)N2C=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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